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Cat. No.: B158485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Allyl phenylacetate (CAS No. 1797-74-6) is an ester widely used as a fragrance ingredient in

various consumer products. A thorough understanding of its toxicological profile is essential for

ensuring its safe use and for conducting comprehensive risk assessments. This technical guide

provides an in-depth overview of the available toxicological data for allyl phenylacetate,

including acute and repeated dose toxicity, and genotoxicity. Detailed experimental protocols

for key toxicological assays are presented, along with visualizations of its metabolic pathway

and the signaling cascades associated with its toxic effects.

Toxicological Data Summary
The toxicological data for allyl phenylacetate is summarized below. It is important to note that

for some endpoints, data from read-across analogs have been used to inform the risk

assessment.

Quantitative Toxicity Data
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Endpoint Test Species Route Value Reference

Acute Toxicity

LD50 Rat Oral 650 mg/kg bw

Safety data

sheet - Advanced

Biotech[1]

LD50 Rabbit Dermal >310 mg/kg bw

Safety data

sheet - Advanced

Biotech[1]

Repeated Dose

Toxicity

NOAEL (90-day

study)
Rat Oral

25 mg/kg bw/day

(read-across

from diallyl

phthalate)

RIFM fragrance

ingredient safety

assessment[2]

Genotoxicity
Allyl phenylacetate has been evaluated for its genotoxic potential and is considered to be

non-genotoxic. A BlueScreen assay, which measures both cytotoxicity and genotoxicity, yielded

negative results.[2] While specific quantitative data from bacterial reverse mutation assays

(Ames test) or in vitro micronucleus assays for allyl phenylacetate are not readily available in

the public domain, the overall assessment indicates a lack of genotoxic concern.[2]

Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for the interpretation and

replication of study results. The following sections outline the standard protocols for assessing

acute toxicity, genotoxicity, and repeated dose toxicity, based on internationally recognized

guidelines.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure
(OECD 425)
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The acute oral toxicity is determined using the Up-and-Down Procedure to minimize the

number of animals required.

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing

(food, but not water, is withheld).

Dose Administration: The test substance is administered orally by gavage in a single dose.

Dosing Procedure:

A single animal is dosed at a starting dose level.

The animal is observed for signs of toxicity and mortality over a specified period (typically

48 hours).

If the animal survives, the next animal is dosed at a higher dose level.

If the animal dies, the next animal is dosed at a lower dose level.

This sequential dosing continues until the stopping criteria are met (e.g., a specified

number of reversals in outcome have occurred).

Observations: Animals are observed for clinical signs of toxicity and mortality at regular

intervals for at least 14 days. Body weight is recorded weekly.

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the

outcomes (survival or death) at each dose level.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[3][4]

[5][6]

Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are selected to

detect different types of point mutations.[3][4]
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Metabolic Activation: The test is performed both in the presence and absence of a

mammalian metabolic activation system (S9 mix), typically derived from the liver of induced

rats, to mimic mammalian metabolism.[4][5]

Exposure:

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are

mixed with molten top agar and poured onto minimal glucose agar plates.

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated

together before being mixed with top agar and plated.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in

the absence of a specific amino acid) is counted for each plate.

Data Analysis: A substance is considered mutagenic if it produces a concentration-related

increase in the number of revertant colonies and/or a reproducible and statistically significant

positive response for at least one concentration.[6]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test assesses the ability of a substance to induce chromosomal damage in cultured

mammalian cells.[7][8][9]

Cell Lines: Appropriate cell lines, such as Chinese Hamster Ovary (CHO) cells or human

peripheral blood lymphocytes, are used.[10][11]

Metabolic Activation: The assay is conducted with and without an exogenous metabolic

activation system (S9 mix).

Treatment: Cell cultures are exposed to at least three concentrations of the test substance

for a defined period.

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in

binucleated cells. This ensures that only cells that have undergone one cell division are

scored for micronuclei.
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Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa or a fluorescent dye).

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of

micronuclei.

Data Analysis: A positive response is characterized by a concentration-dependent and

statistically significant increase in the frequency of micronucleated cells.[7]

Metabolic Pathway and Mechanism of Toxicity
The toxicity of allyl phenylacetate is primarily attributed to its metabolism to reactive

intermediates.

Metabolic Activation of Allyl Phenylacetate
Allyl phenylacetate undergoes hydrolysis, catalyzed by esterases, to yield allyl alcohol and

phenylacetic acid. Allyl alcohol is then metabolized by alcohol dehydrogenase (ADH) to

acrolein, a highly reactive and toxic α,β-unsaturated aldehyde.[7][12] Acrolein is the ultimate

toxicant responsible for the observed adverse effects.[12][13]
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Metabolic activation of Allyl Phenylacetate to the reactive metabolite, Acrolein.

Acrolein-Induced Cellular Stress and Apoptotic
Signaling
Acrolein is a potent electrophile that can react with cellular nucleophiles, such as proteins and

DNA, leading to cellular dysfunction and toxicity.[12] The primary mechanisms of acrolein-

induced toxicity involve the induction of oxidative stress, endoplasmic reticulum (ER) stress,

DNA damage, and ultimately, apoptosis.[1][2][14]

Oxidative Stress: Acrolein can deplete cellular glutathione (GSH), a key antioxidant, and

increase the production of reactive oxygen species (ROS).[1][12] This imbalance leads to

oxidative damage to lipids, proteins, and DNA.
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ER Stress: The accumulation of acrolein-adducted and misfolded proteins in the

endoplasmic reticulum triggers the unfolded protein response (UPR), a cellular stress

response.[2][14]

DNA Damage Response: Acrolein can form adducts with DNA, leading to DNA damage. This

activates DNA damage response (DDR) pathways, such as the ATM/Chk2 and ATR/Chk1

signaling cascades, which can lead to cell cycle arrest.

Mitochondrial Apoptosis: Persistent cellular stress and DNA damage can trigger the

mitochondrial pathway of apoptosis. This involves the translocation of pro-apoptotic proteins

like Bax to the mitochondria, release of cytochrome c, and activation of caspases (e.g.,

caspase-9 and caspase-3), leading to programmed cell death.[1]
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Signaling pathways activated by the reactive metabolite, Acrolein, leading to cellular toxicity.

Conclusion
The available toxicological data for allyl phenylacetate, supported by read-across from

structural analogs, indicate a moderate order of acute toxicity and a No-Observed-Adverse-

Effect Level of 25 mg/kg bw/day for repeated oral exposure. It is not considered to be

genotoxic. The primary mechanism of toxicity is through its metabolic activation to acrolein,
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which induces cellular damage via oxidative stress, ER stress, and DNA damage, ultimately

leading to apoptosis. This comprehensive toxicological profile provides a robust basis for the

risk assessment of allyl phenylacetate in various applications. Further studies providing

quantitative genotoxicity data for allyl phenylacetate itself would strengthen the existing

dataset.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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